molecular formula C21H25N B1602020 Isoterbinafine, (E)- CAS No. 187540-01-8

Isoterbinafine, (E)-

Cat. No.: B1602020
CAS No.: 187540-01-8
M. Wt: 291.4 g/mol
InChI Key: FMMRYPSASRYXIN-WEVVVXLNSA-N
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Description

Isoterbinafine, (E)- is a stereoisomer of terbinafine, an allylamine antifungal agent. It is primarily used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its broad-spectrum antifungal activity and is commonly used in both topical and oral formulations.

Biochemical Analysis

Biochemical Properties

Isoterbinafine, (E)-, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol in fungi . By inhibiting squalene epoxidase, Isoterbinafine, (E)-, disrupts the production of ergosterol, leading to the accumulation of squalene and a deficiency in ergosterol. This disruption affects the integrity of the fungal cell membrane, ultimately resulting in fungal cell death .

Cellular Effects

Isoterbinafine, (E)-, influences various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, which is essential for maintaining cell membrane integrity . This inhibition leads to the accumulation of squalene, causing cellular stress and eventual cell death. Additionally, Isoterbinafine, (E)-, can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key biomolecules involved in these processes . The compound’s impact on cell function is primarily observed in fungal cells, where it exerts its antifungal effects.

Molecular Mechanism

The molecular mechanism of Isoterbinafine, (E)-, involves the inhibition of squalene epoxidase, an enzyme responsible for converting squalene to 2,3-oxidosqualene, a precursor in the ergosterol synthesis pathway . By inhibiting this enzyme, Isoterbinafine, (E)-, prevents the formation of ergosterol, leading to a deficiency in this essential component of the fungal cell membrane . The accumulation of squalene and the lack of ergosterol disrupt the cell membrane’s structure and function, ultimately causing fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoterbinafine, (E)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Isoterbinafine, (E)-, remains stable under certain conditions, but its degradation products can also impact cellular processes . Long-term exposure to Isoterbinafine, (E)-, in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Isoterbinafine, (E)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, Isoterbinafine, (E)-, can exhibit toxic effects, including liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .

Metabolic Pathways

Isoterbinafine, (E)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance from the body. The compound undergoes extensive metabolism in the liver, where it is converted into various metabolites . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Isoterbinafine, (E)- . These metabolic pathways are crucial for the compound’s elimination and influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Isoterbinafine, (E)-, is transported and distributed through various mechanisms. The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . Transporters and binding proteins may also play a role in its distribution, facilitating its movement across cell membranes and into specific cellular compartments . The localization and accumulation of Isoterbinafine, (E)-, in target tissues are essential for its antifungal activity .

Subcellular Localization

The subcellular localization of Isoterbinafine, (E)-, is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function . Additionally, Isoterbinafine, (E)-, may interact with specific targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . These localization mechanisms are critical for the compound’s activity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoterbinafine, (E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, (E)-6,6-dimethylhept-2-en-4-yn-1-ylamine.

    Reaction with Naphthalene Derivative: This intermediate is then reacted with a naphthalene derivative under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Isoterbinafine, (E)- in its pure form.

Industrial Production Methods

In industrial settings, the production of Isoterbinafine, (E)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction efficiency and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoterbinafine, (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: Isoterbinafine, (E)- can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with increased hydrogen content.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Isoterbinafine, (E)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of stereoisomerism and reaction mechanisms.

    Biology: The compound is studied for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Isoterbinafine, (E)- is investigated for its potential use in treating various fungal infections and its pharmacokinetics.

    Industry: The compound is used in the development of antifungal formulations for both human and veterinary use.

Comparison with Similar Compounds

Isoterbinafine, (E)- is compared with other similar compounds, such as:

    Terbinafine: The parent compound, which is widely used as an antifungal agent.

    Cis-Isoterbinafine: Another stereoisomer with different spatial arrangement and potentially different biological activity.

    Naphthalene Derivatives: Compounds with similar structural features but varying antifungal properties.

Uniqueness

Isoterbinafine, (E)- is unique due to its specific stereochemistry, which can influence its binding affinity to the target enzyme and its overall antifungal efficacy. The (E)-configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its stereoisomers.

Properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMRYPSASRYXIN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187540-01-8
Record name Isoterbinafine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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